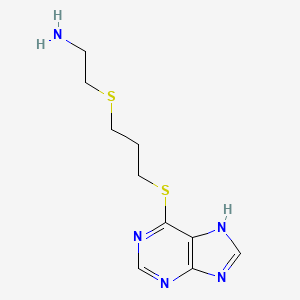

6-(3'-(Thioethylamine)propylthio)purine

描述

6-(3'-(Thioethylamine)propylthio)purine is a synthetic purine derivative featuring a thioether linkage at the 6-position of the purine scaffold, with a terminal thioethylamine group appended to a propyl chain. This compound was developed as part of a broader effort to explore 6-substituted purines for their antiparasitic activity, particularly against Leishmania amazonensis, a protozoan responsible for cutaneous leishmaniasis . Early studies highlighted its moderate in vitro antileishmanial activity (IC50 = 50 µM), positioning it as a candidate for structural optimization .

属性

分子式 |

C10H15N5S2 |

|---|---|

分子量 |

269.4 g/mol |

IUPAC 名称 |

2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]ethanamine |

InChI |

InChI=1S/C10H15N5S2/c11-2-5-16-3-1-4-17-10-8-9(13-6-12-8)14-7-15-10/h6-7H,1-5,11H2,(H,12,13,14,15) |

InChI 键 |

ATNSEFWWLAKVEM-UHFFFAOYSA-N |

规范 SMILES |

C1=NC2=C(N1)C(=NC=N2)SCCCSCCN |

同义词 |

6-(3'-(thioethylamine)propylthio)purine |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The antileishmanial efficacy and structural attributes of 6-(3'-(Thioethylamine)propylthio)purine (Compound 5 ) are best contextualized against related 6-substituted purines (Table 1). Key analogues include:

| Compound Name | Substituent Structure | IC50 (µM) vs. L. amazonensis | Key Functional Groups |

|---|---|---|---|

| 6-(3'-Chloropropylthio)purine (Compound 2 ) | 3-chloropropylthio | 50 | Chloroalkyl chain |

| This compound (5 ) | 3-thioethylamine-propylthio | 50 | Thioethylamine-terminated chain |

| 6-(α-Aceticacidthio)purine (Compound 7 ) | α-acetic acid thioether | 39 | Carboxylic acid group |

| 6-(6'-Deoxy-1'-O-methyl-β-D-ribofuranose)purine (Compound 14 ) | Sugar-modified thioether | 29 | Methyl-protected ribofuranose moiety |

Structural and Activity Insights:

- Chlorinated vs. Amine-Terminated Chains (Compounds 2 vs. However, the thioethylamine in 5 may enhance solubility or intracellular trafficking due to its basic amine .

- Carboxylic Acid Modification (Compound 7): The α-acetic acid substituent in 7 reduces the IC50 to 39 µM, likely due to improved target binding via hydrogen bonding or ionization at physiological pH .

Research Findings and Mechanistic Implications

- Antiparasitic Selectivity: While 5 shows moderate activity, its lack of cytotoxicity data (as reported in the evidence) limits conclusions about therapeutic index. In contrast, Compound 14 ’s superior activity underscores the value of carbohydrate modifications in purine-based antiparasitics .

- Structure-Activity Relationships (SAR):

- Chain Length and Terminal Groups: The propylthio chain in 5 and 2 balances lipophilicity and solubility, but terminal polar groups (e.g., amines or carboxylic acids) may fine-tune target engagement.

- Role of Thioether Linkages: The thioether group in all compounds likely contributes to redox activity or thiol-mediated targeting within the parasite .

- Limitations and Gaps: No evidence directly addresses 5’s pharmacokinetics, resistance profile, or activity against other Leishmania species. Comparative studies with standard drugs (e.g., miltefosine) are also absent in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。